2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-bromophenol with a furan derivative to form an intermediate, which is then reacted with a chromene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H21BrN2O4 |
---|---|
Molecular Weight |
469.3g/mol |
IUPAC Name |
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H21BrN2O4/c1-23(2)9-17(27)21-19(10-23)30-22(26)16(11-25)20(21)18-8-7-15(29-18)12-28-14-5-3-13(24)4-6-14/h3-8,20H,9-10,12,26H2,1-2H3 |
InChI Key |
PZWKVSSFZZEERL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
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